1-bromo-3-(phenylsulfanyl)benzene
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Overview
Description
1-Bromo-3-(phenylsulfanyl)benzene is an organic compound that features a bromine atom and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminium chloride . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or phenylsulfanyl group can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of catalysts like ferric chloride or aluminium chloride.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminium hydride, are commonly used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Scientific Research Applications
1-Bromo-3-(phenylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic properties.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is utilized in studies investigating the interaction of aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-bromo-3-(phenylsulfanyl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The bromine atom and phenylsulfanyl group can participate in different chemical reactions, influencing the compound’s reactivity and interaction with other molecules . The specific pathways and targets depend on the context of its use, such as in organic synthesis or medicinal applications.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Phenylsulfanylbenzene: Contains a benzene ring with a phenylsulfanyl group.
Chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-3-(phenylsulfanyl)benzene is unique due to the presence of both a bromine atom and a phenylsulfanyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
52089-10-8 |
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Molecular Formula |
C12H9BrS |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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